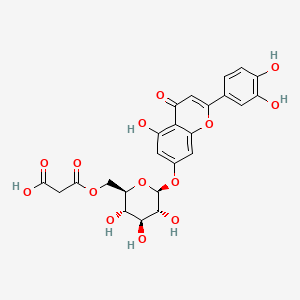
Luteolin 7-O-(6''-malonylglucoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Luteolin 7-O-(6-O-malonyl-beta-D-glucoside) is a glycosyloxyflavone that is luteolin substituted by a 6-O-malonyl-beta-D-glucopyranosyl moiety at position 7 via glycosidic linkage. It is a beta-D-glucoside, a glycosyloxyflavone, a malonate ester and a trihydroxyflavone. It derives from a luteolin.
Scientific Research Applications
Role in Plant Pigmentation
- Luteolin 7-O-(6''-malonylglucoside) contributes to the blue coloration in lupin flowers, acting as a copigment with malonylated glucosides of delphinidin and apigenin. This suggests a potential role in plant pigmentation and aesthetics (Takeda, Harborne, & Waterman, 1993).
Anti-inflammatory Properties
- In vitro studies have shown that derivatives of luteolin, including luteolin-7-O-glucoside, can inhibit inflammatory responses in cells. These compounds modulate key signaling pathways like NF-κB, AP-1, and PI3K-Akt, indicating their potential for anti-inflammatory applications (Park & Song, 2013; Aziz, Kim, & Cho, 2018; Chen, Peng, Tsai, & Hsu, 2007).
Cancer Research and Therapy
- Luteolin, including its glycosidic forms, has been studied for its anticancer properties. It is known to induce apoptosis, inhibit cell proliferation, metastasis, and angiogenesis in cancer cells, suggesting its potential in cancer prevention and therapy (Lin, Shi, Wang, & Shen, 2008; Imran et al., 2019).
Neuroprotective Effects
- Luteolin-7-O-glucoside has demonstrated neuroprotective effects against cellular damage in nerve cells, which could be significant for the treatment of neurodegenerative diseases (Rehfeldt et al., 2022).
Pharmacokinetics and Bioavailability
- Research into the absorption and metabolism of luteolin and its derivatives, including luteolin-7-O-glucoside, in animals and humans provides insights into its bioavailability and pharmacokinetics, important for therapeutic applications (Hayasaka et al., 2018; Lin, Pai, & Tsai, 2015).
Analytical Techniques for Luteolin Derivatives
- Chromatographic techniques have been developed for the analysis of luteolin and its derivatives, including luteolin 7-O-glucoside, in various plant materials. This is crucial for ensuring the quality of medicinal plants and preparations containing these compounds (Juszczak, Zovko-Končić, & Tomczyk, 2019; Fan, Lee, & Lin, 2015).
Insect Behavior Modulation
- Luteolin 7-O-(6''-O-malonyl)-β-d-glucoside has been identified as a stimulant for oviposition in the black swallowtail butterfly, suggesting its role in insect-plant interactions (Feeny, Sachdev, Rosenberry, & Carter, 1988).
Topical and Cosmetic Applications
- Nanoemulsion vehicles have been developed for the enhanced follicular delivery of luteolin, indicating potential applications in skincare and cosmetic products (Shin et al., 2018).
properties
CAS RN |
98767-38-5 |
|---|---|
Molecular Formula |
C24H22O14 |
Molecular Weight |
534.4 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C24H22O14/c25-11-2-1-9(3-12(11)26)15-6-14(28)20-13(27)4-10(5-16(20)37-15)36-24-23(34)22(33)21(32)17(38-24)8-35-19(31)7-18(29)30/h1-6,17,21-27,32-34H,7-8H2,(H,29,30)/t17-,21-,22+,23-,24-/m1/s1 |
InChI Key |
RNDGJCZQVKFBPI-ASDZUOGYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-tert-butyl-2-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-1,3-thiazole](/img/structure/B1231025.png)
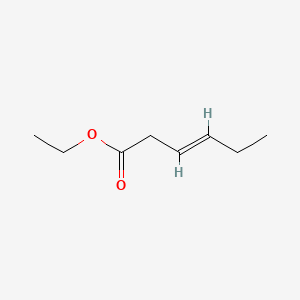
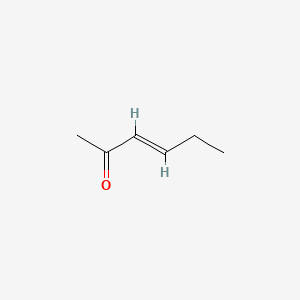
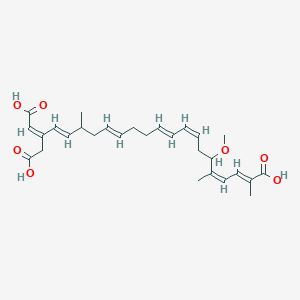
![4-[[2-ethoxy-4-[(Z)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]-6-prop-2-enylphenoxy]methyl]benzoic acid](/img/structure/B1231031.png)


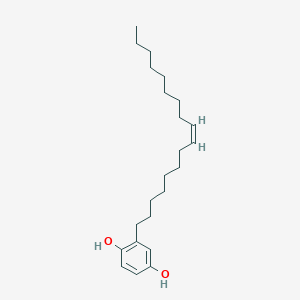
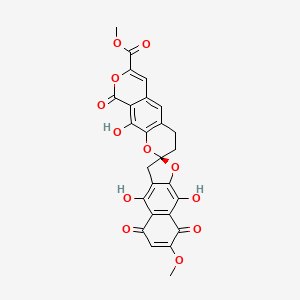
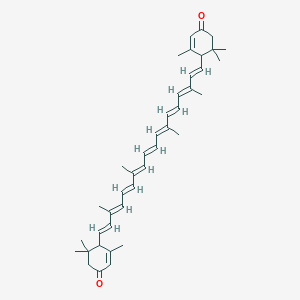

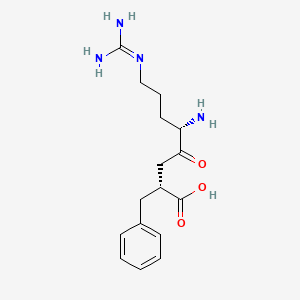
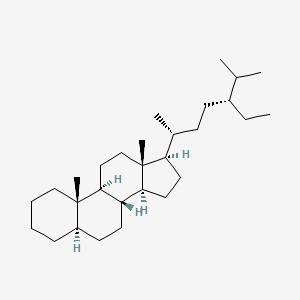
![(E)-2-Cyano-3-(2-dibenzylamino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-methyl-acrylamide](/img/structure/B1231048.png)